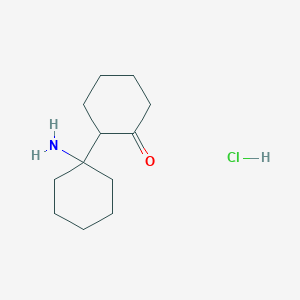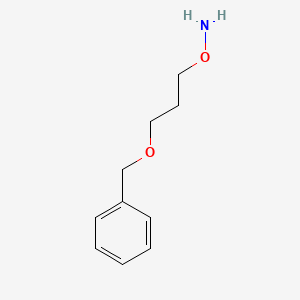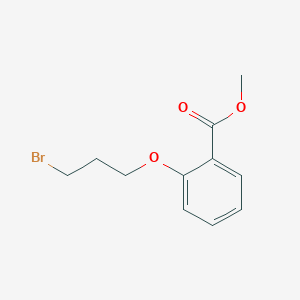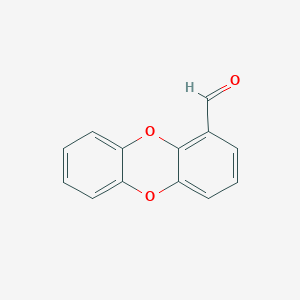![molecular formula C14H10N2O3 B1315632 1-苄基-1H-吡啶并[2,3-d][1,3]噁嗪-2,4-二酮 CAS No. 97484-73-6](/img/structure/B1315632.png)
1-苄基-1H-吡啶并[2,3-d][1,3]噁嗪-2,4-二酮
描述
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring, with a benzyl group attached to the nitrogen atom
科学研究应用
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.
作用机制
Target of Action
Similar compounds such as derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for this compound.
Mode of Action
This inhibits the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation .
Biochemical Pathways
If it acts as a pi3k inhibitor, it would affect the pi3k/akt/mtor pathway, which plays a critical role in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound could potentially induce cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect.
Result of Action
If it acts as a pi3k inhibitor, it could potentially inhibit cell proliferation and induce apoptosis . This could make it a potential candidate for the development of anti-cancer drugs.
生化分析
Biochemical Properties
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it has shown interactions with proteins that are crucial for cell proliferation, suggesting potential antiproliferative effects . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate signaling pathways that are involved in cell growth and apoptosis . By altering gene expression, 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can induce or suppress the production of specific proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antiproliferative properties . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione.
Transport and Distribution
The transport and distribution of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to modulate metabolic processes . The subcellular distribution of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is essential for understanding its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a benzylamine derivative with a pyridine-2,3-dione derivative, followed by cyclization to form the oxazine ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
化学反应分析
Types of Reactions: 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group or other substituents on the ring system can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
相似化合物的比较
1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione: Lacks the benzyl group, leading to different chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar fused ring system but different functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
Uniqueness: 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and can be leveraged in the design of novel compounds with desired properties.
属性
IUPAC Name |
1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTFENHDTBFXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540437 | |
| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97484-73-6 | |
| Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
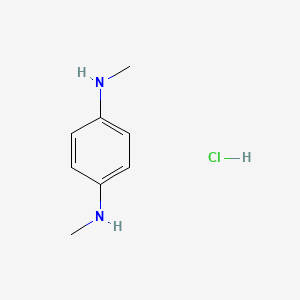
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
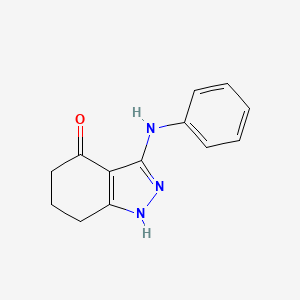
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
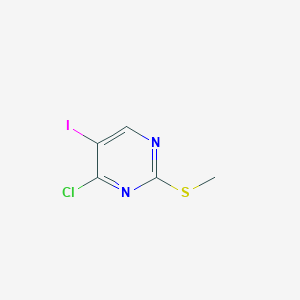
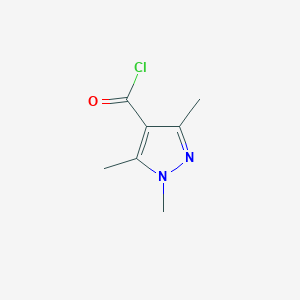
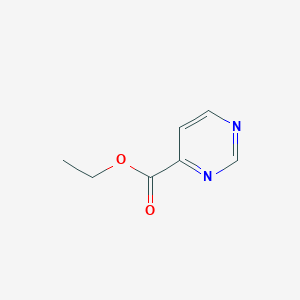
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)
